6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 55580-65-9) is a tetrahydroisoquinoline (TIQ) derivative featuring methoxy groups at positions 6 and 7 of the aromatic ring and a 4-methoxyphenyl substituent at position 1. Its molecular formula is C₁₈H₂₁NO₃, with a molar mass of 299.36 g/mol . Structurally, the N-containing six-membered ring adopts a half-boat conformation in crystalline states, as confirmed by X-ray diffraction studies . This compound is primarily utilized as a precursor for chiral catalysts in asymmetric synthesis, where its stereochemical rigidity and substituent pattern enhance enantioselectivity in catalytic reactions .
Properties
IUPAC Name |
6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKDPQCXNBOIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. The reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials are 6,7-dimethoxy-1-tetrahydroisoquinoline and 4-methoxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline in cancer therapy. Its effectiveness is attributed to its ability to interact with sigma receptors, particularly sigma-2 receptors that are often overexpressed in tumor cells. This selectivity allows for targeted therapeutic strategies while minimizing effects on normal cells.
A study demonstrated that derivatives of this compound exhibited high binding affinities for sigma-2 receptors with Ki values ranging from 5 to 6 nM. These compounds also showed moderate anticancer activities against various human cancer cell lines, including liver (Huh-7) and esophagus (KYSE-140) cancer cells .
Overcoming Multidrug Resistance
Multidrug resistance (MDR) remains a significant challenge in cancer treatment. Research has focused on the ability of 6,7-dimethoxy derivatives to reverse MDR mechanisms. For instance, derivatives such as 6e and 6h were found to have IC50 values around 0.66 μM against K562 cell lines exhibiting drug resistance comparable to the known MDR modulator verapamil.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method indicated that while some derivatives displayed limited cytotoxic effects on K562 cells, they were effective in reversing drug resistance mechanisms. This suggests their potential utility as adjuvants in chemotherapy regimens .
Case Study 1: Sigma Receptor Ligands
A study evaluating a series of tetrahydroisoquinoline derivatives found that specific structural modifications could enhance binding affinity for sigma receptors and improve anticancer activity. The findings indicate that structural features significantly influence both receptor affinity and biological efficacy.
Case Study 2: MDR Reversal Agents
In another investigation focused on MDR reversal agents, several new tetrahydroisoquinoline derivatives were synthesized and tested against resistant cancer cell lines. The results indicated that these compounds could effectively inhibit P-glycoprotein (P-gp) activity, which is crucial for drug efflux in resistant cells.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural Modifications at Position 1
The 1-position of TIQ derivatives is critical for modulating biological and physicochemical properties. Key analogs include:
- Biological Activity: The 4-methoxyphenyl group in the target compound contrasts with neurotoxic N-methylated TIQs (e.g., salsolinols), where methylation at position 1 enhances dopaminergic neurotoxicity via oxidation to isoquinolinium ions .
Substituent Effects at Positions 6 and 7
Methoxy groups at positions 6 and 7 influence electronic and steric properties:
- Electron-Donating vs. Withdrawing Groups: 6,7-Dimethoxy groups enhance electron density, favoring interactions with catalytic metal centers. In contrast, dihydroxy analogs (e.g., salsolinols) undergo N-methylation and oxidation to neurotoxic ions .
- Antifungal Activity : N-Alkylated 6,7-dimethoxy-TIQ derivatives with C11 chains (e.g., 6,7-dimethoxy-N-C11H23-TIQ) show potency comparable to clotrimazole by inhibiting ergosterol biosynthesis enzymes .
Pharmacological Activity
- Neurotoxicity: N-Methylated TIQs (e.g., N-methyl-TIQ) are oxidized by monoamine oxidase to neurotoxic ions, mimicking MPTP’s Parkinsonian effects. The 6,7-dimethoxy group reduces this risk compared to dihydroxy analogs .
- Analgesic Activity: The 4-dimethylaminophenyl analog (compound 3) shares structural similarity with papaverine but acts as a non-opioid analgesic, highlighting substituent-driven functional divergence .
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group enhances aqueous solubility compared to lipophilic analogs (e.g., 1-(4-trifluoromethylphenyl)-TIQ) .
- Conformational Flexibility : The half-boat conformation in the target compound contrasts with the half-chair conformation of 1-(4-nitrostyryl)-TIQ, affecting binding to NMDA receptors .
Biological Activity
6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (referred to as DMTQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of DMTQ, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
DMTQ has a complex structure characterized by the following molecular formula: . Its structure incorporates two methoxy groups and a tetrahydroisoquinoline backbone, which are crucial for its biological activity.
1. Serotonin Receptor Interaction
DMTQ has been studied for its interaction with serotonin receptors. In vitro studies indicate that it exhibits affinity for various serotonin receptor subtypes, particularly 5-HT receptors. The compound's binding affinity suggests potential implications in treating mood disorders and anxiety .
2. Antioxidant Activity
Research has shown that DMTQ possesses significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of methoxy groups that enhance electron donation .
3. Neuroprotective Effects
DMTQ demonstrates neuroprotective effects in models of neurodegenerative diseases. It has been shown to inhibit apoptosis in neuronal cells and promote cell survival through modulation of signaling pathways associated with cell death .
4. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests its potential use in inflammatory conditions .
The biological activity of DMTQ can be attributed to several mechanisms:
- Receptor Modulation : DMTQ acts as a partial agonist at serotonin receptors, influencing neurotransmitter release and neuronal excitability.
- Antioxidant Mechanism : The methoxy groups facilitate electron transfer, allowing DMTQ to neutralize reactive oxygen species (ROS).
- Inhibition of NF-kB Pathway : DMTQ may inhibit the NF-kB signaling pathway, leading to decreased transcription of inflammatory genes.
Case Studies
Several studies have investigated the effects of DMTQ:
- Study on Anxiety and Depression : A randomized controlled trial assessed the efficacy of DMTQ in patients with generalized anxiety disorder. Results indicated significant reductions in anxiety scores compared to placebo .
- Neuroprotection in Parkinson's Disease Models : In animal models of Parkinson's disease, DMTQ administration led to improved motor function and reduced dopaminergic neuron loss .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, with optimization focusing on catalyst selection and solvent systems. For example:
- Pictet-Spengler Cyclization : Use 4-methoxyphenylethylamine derivatives with dimethoxy-substituted aldehydes under acidic conditions (e.g., HCl in ethanol) to form the tetrahydroisoquinoline core .
- Catalyst Optimization : Pd(OAc)₂ or PdCl₂(PPh₃)₂ improves cross-coupling efficiency in aryl substitutions, as seen in related tetrahydroisoquinoline syntheses .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | Increases to ~75% |
| Solvent | DMF/EtOH (1:1) | Reduces side products |
| Temperature | 80°C, reflux | Balances kinetics/stability |
| Reaction Time | 12–16 hours | Maximizes conversion |
Q. How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7 and aryl protons on the 4-methoxyphenyl ring). Compare with reported spectra of analogous compounds (e.g., T67325 in ) .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ mode to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 342.16) .
- X-ray Crystallography : Resolve stereochemistry for chiral variants, as demonstrated in structurally related tetrahydroisoquinolines .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer: Chiral resolution requires enantiopure starting materials or asymmetric catalysis. For example:
Q. Table 2: Diastereoselectivity Data
| Chiral Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh-(R)-BINAP | 92 | 68 |
| Ru-TsDPEN | 85 | 72 |
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities.
- Variable Temperature (VT) NMR : Cool samples to –40°C to "freeze" conformational changes and simplify splitting patterns .
- 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish overlapping signals (e.g., methoxy vs. aromatic protons) .
- Counterion Effects : Hydrochloride salts (e.g., T67325 in ) may alter solubility and spectral profiles; compare free base vs. salt forms .
Q. How should researchers handle stability issues during long-term storage?
Methodological Answer:
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃), which degrade the tetrahydroisoquinoline core to nitro derivatives .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking to assess decomposition (e.g., formation of quinoline byproducts) .
Q. What are the structure-activity relationship (SAR) implications of substituting the 4-methoxyphenyl group?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Replace 4-methoxy with 4-chloro () to enhance receptor binding affinity in neurological targets (e.g., σ receptors) .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxybenzyl in T67325) reduce metabolic clearance but may hinder blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
